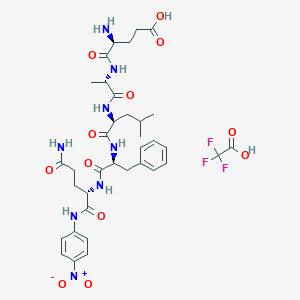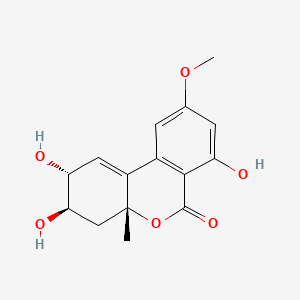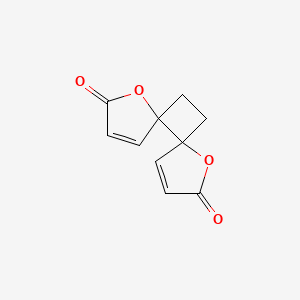
Q Bu-i
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Q Bu-i is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative,, synthetic. Nicotinic AChR: less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA).
Scientific Research Applications
Research Productivity Determinants : A study by Babu and Singh (1998) utilized the Q-sort technique to identify factors affecting research productivity, highlighting the complexity of determining scientific productivity and the use of innovative methodologies in research (Babu & Singh, 1998).
Real-Time Quantitative PCR (Q-PCR) in Research : Ginzinger (2002) discusses the transformation of real-time Q-PCR from an experimental tool to a mainstream technology in scientific research, highlighting its applications in measuring mRNA levels, DNA copy number, and more (Ginzinger, 2002).
Q Methodology in Nursing Research : Dennis (1986) provides an overview of Q methodology, emphasizing its relevance in exploring human subjectivity in scientific research, particularly in nursing (Dennis, 1986).
Q Methodology and Qualitative Research : Brown (1996) elaborates on the use of Q methodology in research, combining qualitative and quantitative methods, which is facilitated by developments in computer software (Brown, 1996).
Quantum Dots in Biomedical Applications : Michalet et al. (2005) review the evolution of research on quantum dots (qdots) from electronic materials science to biological applications, highlighting their potential in cell and animal biology (Michalet et al., 2005).
Quantitative Phase Imaging in Biomedicine : Park, Depeursinge, and Popescu (2012, 2018) discuss the emergence of Quantitative Phase Imaging (QPI) as a method for investigating cells and tissues, emphasizing its objective measure of morphology and dynamics (Park, Depeursinge, & Popescu, 2012).
QSAR Modeling : Muratov et al. (2020) highlight the importance of quantitative structure-activity relationships (QSAR) modeling in chemical sciences and its applications beyond traditional boundaries (Muratov et al., 2020).
Gene Expression Data by Quantitative Real-Time RT-PCR : Muller et al. (2002) focus on the mathematical evaluation and analysis of data generated by quantitative real-time PCR, a key tool in gene expression studies (Muller et al., 2002).
Nanocrystal Quantum Dots Development : Efros and Brus (2021) review the development of nanocrystal quantum dots (QD), covering the body of knowledge on the science of QDs and their applications (Efros & Brus, 2021).
Q-methodology in Conservation Research : Zabala, Sandbrook, and Mukherjee (2018) explain the use of Q methodology in conservation research, showcasing its ability to explore human perspectives in this field (Zabala, Sandbrook, & Mukherjee, 2018).
Properties
Molecular Formula |
C11H22BrN |
|---|---|
Molecular Weight |
248.20 Da. |
Appearance |
colorless crystal powder. |
Purity |
min. 98%. (NMR (D2O)) |
Synonyms |
1-isobutylquinuclidinium bromide, N-isobutylquinuclidinium bromide. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
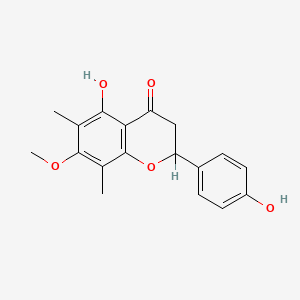
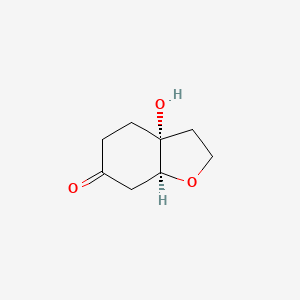
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
